molecular formula C4H8ClNO2S B13936561 2-Methylazetidine-1-sulfonyl chloride

2-Methylazetidine-1-sulfonyl chloride

Cat. No.: B13936561
M. Wt: 169.63 g/mol
InChI Key: DRVNMFAPRYDSBD-UHFFFAOYSA-N
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Description

2-Methylazetidine-1-sulfonyl chloride is a specialized organosulfur compound featuring a four-membered azetidine ring substituted with a methyl group at the 2-position and a sulfonyl chloride functional group at the 1-position. This structure confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in the preparation of sulfonamide derivatives for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

2-methylazetidine-1-sulfonyl chloride

InChI

InChI=1S/C4H8ClNO2S/c1-4-2-3-6(4)9(5,7)8/h4H,2-3H2,1H3

InChI Key

DRVNMFAPRYDSBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-Azetidinesulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1-azetidine with sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of 2-methyl-1-Azetidinesulfonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-Azetidinesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-1-Azetidinesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-methylazetidine-1-sulfonyl chloride and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
2-Methylazetidine-1-sulfonyl chloride Azetidine (4-membered ring) Methyl (C2), sulfonyl chloride (C1) C₄H₈ClNO₂S ~169.6 (calculated) Not reported
Methane Sulphonyl Chloride Methane (acyclic) Sulfonyl chloride CH₃ClO₂S 114.56 29–32
Trifluoromethanesulfonyl Chloride Trifluoromethyl group Sulfonyl chloride, trifluoromethyl (CF₃) CClF₃O₂S 168.52 29–32
2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride Ethane backbone Two sulfonyl groups, trifluoromethyl (CF₃) C₃H₄ClF₃O₄S₂ 260.64 Not reported
{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride Pyrrolidine (5-membered ring) Sulfonyl group, benzylamine substituent C₁₃H₂₀ClN₂O₂S 290.81 Not reported

Key Observations :

  • Ring Strain vs. Stability : The azetidine ring in 2-methylazetidine-1-sulfonyl chloride introduces higher ring strain compared to pyrrolidine derivatives (e.g., ), which may increase reactivity in nucleophilic substitutions or cycloadditions.
  • Applications : Methane sulphonyl chloride is widely used as a simple sulfonating agent, whereas 2-methylazetidine derivatives are more likely to serve as chiral building blocks in drug synthesis due to their constrained geometry.

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